Cas no 1174068-98-4 (2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 化学的及び物理的性質
名前と識別子
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- 2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester(WX140297)
- 2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester
- Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester
- tert-butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
- 2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester
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- MDL: MFCD18792287
- インチ: 1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,8H,4-5,7H2,1-3H3
- InChIKey: YBIAJWQTOPJNPJ-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C=O)=CN1CCN(C(OC(C)(C)C)=O)C2
計算された属性
- せいみつぶんしりょう: 251.127
- どういたいしつりょう: 251.127
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB512256-100mg |
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid t-butyl ester; . |
1174068-98-4 | 100mg |
€808.90 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108778-1g |
tert-Butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
1174068-98-4 | 95+% | 1g |
¥13358.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108778-250mg |
tert-Butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
1174068-98-4 | 95+% | 250mg |
¥6679.00 | 2024-08-09 | |
Enamine | EN300-173391-0.5g |
tert-butyl 2-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |
1174068-98-4 | 0.5g |
$1152.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD335727-1g |
tert-Butyl 2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |
1174068-98-4 | 95+% | 1g |
¥9443.0 | 2023-04-05 | |
abcr | AB512256-250 mg |
2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid t-butyl ester; . |
1174068-98-4 | 250mg |
€1442.50 | 2023-06-14 | ||
Chemenu | CM323264-1g |
tert-Butyl 2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |
1174068-98-4 | 95% | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-173391-1.0g |
tert-butyl 2-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |
1174068-98-4 | 1g |
$1557.0 | 2023-06-04 | ||
eNovation Chemicals LLC | D771804-250mg |
2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester |
1174068-98-4 | 95% | 250mg |
$750 | 2024-06-06 | |
Enamine | EN300-173391-10g |
tert-butyl 2-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |
1174068-98-4 | 10g |
$5159.0 | 2023-09-20 |
2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
2. Book reviews
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Esterに関する追加情報
Introduction to 2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester (CAS No. 1174068-98-4)
2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester, identified by the CAS number 1174068-98-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the imidazopyrazine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a formyl group and a tert-butyl ester in its molecular structure endows it with unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The imidazo1,2-apyrazine core of this compound is a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. This particular arrangement of nitrogen-containing heterocycles is frequently encountered in biologically active molecules, contributing to interactions with various biological targets. The formyl group (–CHO) at the 2-position of the imidazopyrazine ring introduces a reactive aldehyde functionality, which can participate in condensation reactions, forming Schiff bases or undergoing oxidation to yield carboxylic acids. This reactivity makes the compound a versatile building block for constructing more complex molecules.
The tert-butyl ester (–COO-C(CH₃)₃) at the 7-position serves multiple purposes. Chemically, it acts as an electron-withdrawing group that can influence the electronic properties of the molecule and its reactivity. Additionally, the bulky tert-butyl group can enhance solubility in certain organic solvents and may provide steric hindrance to prevent unwanted side reactions during synthesis. In pharmaceutical applications, such esters are often used as protecting groups for carboxylic acid functionalities, allowing for selective modifications elsewhere in the molecule without affecting sensitive parts of the structure.
Recent advancements in drug discovery have highlighted the importance of imidazopyrazine derivatives due to their demonstrated efficacy against various diseases, including cancer, infectious diseases, and neurological disorders. The formyl group in 2-formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-butyl ester provides a handle for further functionalization through reactions such as condensation with amines to form Schiff bases or oxidation to yield carboxylic acids. These transformations are crucial for generating libraries of compounds that can be screened for biological activity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The imidazo1,2-apyrazine core has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The formyl group allows for facile derivatization into pharmacophores that can modulate binding affinity and selectivity. Additionally, the presence of the tert-butyl ester provides stability during synthetic manipulations while maintaining flexibility for further chemical modifications.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds derived from known scaffolds. The imidazo1,2-apyrazine motif has been successfully employed in virtual screening campaigns to identify hits with potential therapeutic value. The compound CAS No. 1174068-98-4, with its unique functional groups, fits well within this paradigm as a starting point for generating novel analogs through structure-based drug design or de novo design approaches.
The synthesis of 2-formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-butyl ester involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include cyclization reactions to form the imidazopyrazine core followed by selective functionalization at the 2-position and 7-position. The introduction of the formyl group often involves formylation reactions such as Vilsmeier-Haack formylation or condensation with formic acid derivatives under appropriate conditions. The protection of the carboxylic acid as a tert-butyl ester is typically achieved using t-butanol in acidic media or via esterification with t-butanol under reflux conditions.
The chemical properties of this compound make it particularly useful in medicinal chemistry applications where precise control over reactivity is essential. For example, the formyl group can be selectively converted into other functional groups such as alcohols or carboxylic acids through reduction or oxidation reactions respectively. This versatility allows chemists to tailor the molecule's properties for specific biological targets without compromising other parts of the structure.
From a research perspective,CAS No. 1174068-98-4, represents an important tool for exploring new chemical space within the imidazopyrazine class. Its structural features—combining a reactive aldehyde functionality with a stable ester—make it an ideal candidate for generating diverse derivatives through combinatorial chemistry or library synthesis approaches. Such libraries are instrumental in identifying lead compounds that can undergo further optimization to develop novel therapeutics.
The growing body of literature on imidazopyrazine derivatives underscores their significance in modern drug discovery efforts. Researchers have reported numerous examples where modifications around this core scaffold have led to compounds with improved potency and selectivity against disease-causing targets. The compound under discussion (CAS No. 1174068-98-4) could serve as a foundation for developing next-generation drugs by leveraging its inherent chemical diversity and reactivity.
In conclusion,2-formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-butyl ester (CAS No. 1174068-98-4) is a multifaceted compound with substantial potential in pharmaceutical research and development. Its unique structural features—particularly the combination of a formyl group and a tert-butyl ester—make it an attractive intermediate for synthesizing more complex molecules with therapeutic applications across multiple disease areas including oncology and infectious diseases.
1174068-98-4 (2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester) 関連製品
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